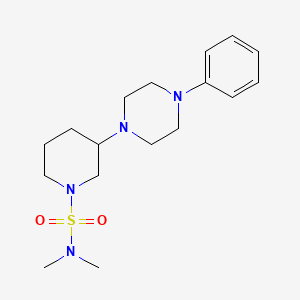![molecular formula C15H21FN2O B6099925 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6099925.png)
1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a fluorophenyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate, which can be achieved through various methods such as halogenation or fluorination of a phenyl precursor.
Alkylation: The fluorophenyl intermediate is then subjected to alkylation with a suitable alkylating agent to introduce the propan-2-yl group.
Piperidine Ring Formation: The alkylated fluorophenyl compound is then reacted with a piperidine derivative to form the piperidine ring.
Carboxamide Formation: Finally, the piperidine derivative is converted to the carboxamide by reacting with an appropriate carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation Products: Oxides, hydroxyl derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound for drug development.
Biological Research: It is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-[1-(2-Fluorophenyl)propan-2-yl]pyrrolidine-4-carboxamide
- 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxylate
- 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxylic acid
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which can influence its interactions with biological targets and its overall pharmacological profile.
属性
IUPAC Name |
1-[1-(2-fluorophenyl)propan-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(10-13-4-2-3-5-14(13)16)18-8-6-12(7-9-18)15(17)19/h2-5,11-12H,6-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHURPXJFTRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099846.png)
![N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide](/img/structure/B6099853.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-ethoxyphenol](/img/structure/B6099858.png)
![4-((1E)-3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-1-propen-1-yl)-2-methoxyphenol](/img/structure/B6099866.png)
![3,5-dimethoxy-N-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6099869.png)
![2-[(2-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6099886.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![3-CHLORO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B6099920.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B6099926.png)
![1-[2-(2,5-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6099934.png)

